molecular formula C15H20N6O3 B5819715 Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate

Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B5819715
M. Wt: 332.36 g/mol
InChI Key: YPNCPPWRYWVTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of 1-methylbenzotriazole with piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives such as:

Uniqueness

Ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate is unique due to its specific structure, which combines the benzotriazole moiety with a piperazine-1-carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 4-[(1-methylbenzotriazol-5-yl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-3-24-15(23)21-8-6-20(7-9-21)14(22)16-11-4-5-13-12(10-11)17-18-19(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNCPPWRYWVTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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